molecular formula C10H7ClO3 B3433381 2-(5-chlorobenzofuran-3-yl)acetic Acid CAS No. 26286-66-8

2-(5-chlorobenzofuran-3-yl)acetic Acid

Cat. No.: B3433381
CAS No.: 26286-66-8
M. Wt: 210.61 g/mol
InChI Key: JTRPWQDAQRNRGJ-UHFFFAOYSA-N
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Description

2-(5-Chlorobenzofuran-3-yl)acetic Acid is a high-value benzofuran derivative serving as a versatile building block in organic synthesis and pharmaceutical research. Benzofuran scaffolds are recognized for their significant biological and pharmacological activities, which include anti-inflammatory, antitumor, antimicrobial, and enzyme inhibitory properties . This compound is particularly useful as a precursor in the development of novel therapeutics and has been investigated in the synthesis of complex molecules for targeting a range of diseases . Its structural framework is also relevant in material science, contributing to the development of organic light-emitting diodes (OLEDs) and other advanced materials due to favorable electrochemical properties and thermal stability . The compound should be stored in a freezer, sealed and dry, typically under -20°C to maintain stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(5-chloro-1-benzofuran-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3/c11-7-1-2-9-8(4-7)6(5-14-9)3-10(12)13/h1-2,4-5H,3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRPWQDAQRNRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CO2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001301976
Record name 5-Chloro-3-benzofuranacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001301976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26286-66-8
Record name 5-Chloro-3-benzofuranacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26286-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-benzofuranacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001301976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Chlorobenzofuran-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that benzofuran derivatives, including 2-(5-chlorobenzofuran-3-yl)acetic acid, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains . The presence of the chlorine atom in this compound may enhance its reactivity and biological activity compared to other benzofuran derivatives.

Antiviral Potential
Recent investigations have focused on the antiviral potential of benzofuran derivatives against SARS-CoV-2. Molecular docking studies suggest that compounds related to 2-(5-chlorobenzofuran-3-yl)acetic acid may bind effectively to key viral proteins such as the main protease and RNA-dependent RNA polymerase, indicating their potential as therapeutic agents against COVID-19 .

Antiviral Activity Against SARS-CoV-2

A study synthesized a series of benzofuran-based compounds and evaluated their binding affinities against SARS-CoV-2 proteins using molecular docking techniques. Among the synthesized derivatives, several demonstrated strong binding affinities comparable to FDA-approved antiviral drugs like remdesivir and lopinavir. The results highlighted the potential of these compounds as candidates for further development into antiviral therapies .

Antimicrobial Properties

In another research effort, derivatives of benzofuran were tested for their antimicrobial efficacy. The results indicated that certain structural modifications could significantly enhance antibacterial activity, suggesting that 2-(5-chlorobenzofuran-3-yl)acetic acid might also possess similar properties due to its unique structure .

Mechanism of Action

The mechanism of action of 2-(5-chlorobenzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interfere with cellular processes such as DNA replication, protein synthesis, and enzyme activity. For example, its anti-tumor activity may result from the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

2-(5-Fluorobenzofuran-3-yl)acetic Acid

  • Molecular Formula : C₁₀H₇FO₃
  • Molecular Weight : 194.16 g/mol
  • Substituents : Fluorine at the 5-position, acetic acid at the 3-position.
  • Key Differences: The electronegative fluorine atom (vs. No crystal structure data is provided in the evidence, but fluorinated analogs often exhibit distinct hydrogen-bonding patterns compared to chlorinated derivatives .

2-(5-Methyl-1-benzofuran-3-yl)acetic Acid

  • Molecular Formula : C₁₁H₁₀O₃
  • Molecular Weight : 190.19 g/mol
  • Substituents : Methyl group at the 5-position, acetic acid at the 3-position.
  • Structural Insights: The methyl group introduces steric bulk but lacks the electron-withdrawing effects of halogens. Crystallographic data reveals planar benzofuran rings and intermolecular O–H⋯O hydrogen bonds forming dimeric structures .

2-(5-Chloro-4,6-dimethyl-1-benzofuran-3-yl)acetic Acid

  • Molecular Formula : C₁₃H₁₁ClO₃
  • Molecular Weight : 262.68 g/mol (calculated from formula in ).
  • Substituents : Chlorine at the 5-position, methyl groups at 4- and 6-positions, acetic acid at the 3-position.
  • Key Differences: The additional methyl groups increase steric hindrance, which may reduce crystallinity or solubility compared to the parent 5-chloro derivative. No explicit synthesis or bioactivity data is provided in the evidence, but dimethyl substitutions are known to modulate metabolic stability .

2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid

  • Molecular Formula : C₁₂H₁₁FO₃S
  • Molecular Weight : 254.27 g/mol .
  • Substituents : Fluorine at the 5-position, methylsulfanyl at the 3-position, methyl at the 7-position.
  • Structural Insights :
    • The methylsulfanyl group introduces sulfur-based interactions (e.g., van der Waals or π-sulfur interactions), while the 7-methyl group may sterically hinder molecular packing.
    • Crystallographic studies show centrosymmetric dimers via O–H⋯O hydrogen bonds, stabilized by weaker C–H⋯π interactions .

Data Tables

Table 1. Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Hydrogen Bonding Patterns
2-(5-Chlorobenzofuran-3-yl)acetic Acid C₁₀H₇ClO₃ 210.61* Cl (5-position) Likely O–H⋯O dimers (inferred)
2-(5-Fluorobenzofuran-3-yl)acetic Acid C₁₀H₇FO₃ 194.16 F (5-position) Not reported
2-(5-Methyl-1-benzofuran-3-yl)acetic Acid C₁₁H₁₀O₃ 190.19 CH₃ (5-position) O–H⋯O dimers
2-(5-Chloro-4,6-dimethyl-benzofuran-3-yl)acetic Acid C₁₃H₁₁ClO₃ 262.68* Cl (5), CH₃ (4,6) Not reported
2-(5-Fluoro-7-methyl-3-methylsulfanyl-benzofuran-2-yl)acetic Acid C₁₂H₁₁FO₃S 254.27 F (5), SCH₃ (3), CH₃ (7) O–H⋯O dimers, C–H⋯π

*Calculated based on molecular formula.

Biological Activity

2-(5-Chlorobenzofuran-3-yl)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological properties, synthesis, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

The chemical structure of 2-(5-chlorobenzofuran-3-yl)acetic acid features a benzofuran moiety substituted with a chlorine atom at the 5-position and an acetic acid functional group. The synthesis of this compound has been explored in various studies, often involving multi-step organic reactions to achieve high yields and purity.

Anticancer Properties

Research indicates that benzofuran derivatives, including 2-(5-chlorobenzofuran-3-yl)acetic acid, exhibit significant anticancer activity. For instance:

  • Mechanism of Action : These compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.
  • Case Study : A study highlighted the effectiveness of benzofuran derivatives in inhibiting the growth of malignant cells, suggesting that 2-(5-chlorobenzofuran-3-yl)acetic acid could be a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

Benzofuran derivatives are also noted for their antimicrobial properties:

  • In Vitro Studies : In vitro tests demonstrated that these compounds possess activity against a range of bacterial strains, indicating potential use as antimicrobial agents .
  • Comparative Analysis : A comparative study showed that certain derivatives exhibited stronger antimicrobial effects than standard antibiotics, suggesting their potential role in treating resistant infections .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction between 2-(5-chlorobenzofuran-3-yl)acetic acid and various biological targets. These studies provide insights into the binding affinity and specificity of the compound:

Target ProteinBinding Affinity (kcal/mol)Interaction Type
Main Protease-9.5Hydrogen Bonds
Spike Glycoprotein-8.7Pi-Pi Interactions
RdRp-7.8Hydrophobic Contacts

These results indicate that 2-(5-chlorobenzofuran-3-yl)acetic acid may effectively inhibit key proteins involved in viral replication and tumor growth .

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for assessing the drug-likeness of compounds. Preliminary ADMET analysis suggests:

  • Absorption : High permeability across biological membranes.
  • Distribution : Favorable distribution characteristics with potential blood-brain barrier penetration.
  • Metabolism : Moderate metabolic stability with potential for modification to enhance efficacy .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-(5-chlorobenzofuran-3-yl)acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via base hydrolysis of ester precursors. For example, ethyl 2-(5-chloro-3-substituted-benzofuran-2-yl)acetate derivatives are refluxed with aqueous KOH/MeOH (1:1 v/v) for 5 hours, followed by acidification with HCl to precipitate the carboxylic acid . Key optimization parameters include:

  • Reagent ratio : Excess KOH (1.2–1.5 equivalents) ensures complete hydrolysis.
  • Purification : Column chromatography (ethyl acetate) yields >80% purity.
  • Crystallization : Slow evaporation from benzene or chloroform produces single crystals for X-ray analysis .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Methodological Answer :

  • X-ray crystallography : Resolves bond lengths (e.g., C–O: 1.214–1.380 Å), angles (e.g., C–C–C: 117–124°), and intermolecular interactions (e.g., O–H⋯O hydrogen bonds with d = 1.84 Å) .
  • FT-IR : Confirms carboxylic acid O–H stretching (~2500–3300 cm⁻¹) and C=O absorption (~1700 cm⁻¹).
  • NMR : ¹H NMR signals for the acetic acid moiety appear at δ 3.6–3.8 ppm (CH₂) and δ 12–13 ppm (COOH) .

Advanced Research Questions

Q. How do substituents on the benzofuran core influence solid-state packing and intermolecular interactions?

  • Methodological Answer : Substituents like chlorine at the 5-position alter crystal packing via:

  • Hydrogen bonding : Carboxylic acid dimers form centrosymmetric O–H⋯O interactions (Table 1) .

  • π–π stacking : Benzofuran rings exhibit slipped-parallel interactions (interplanar distance: 3.38 Å, slippage: 0.91 Å) .

  • C–H⋯π interactions : Cyclohexyl or methyl groups engage with aromatic systems (e.g., C–H⋯Cg distances: 2.75–3.05 Å) .

    Table 1 : Key Intermolecular Interactions in Benzofuran Derivatives

    Interaction TypeDistance (Å)Angle (°)Reference
    O–H⋯O (dimer)1.84176
    C–H⋯O2.42145
    π–π stacking3.38

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental data, such as bond length discrepancies?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) validates crystallographic

  • Geometry optimization : Matches experimental bond lengths (e.g., C–Cl: 1.73 Å vs. 1.72 Å calculated) .
  • Thermochemical accuracy : Atomization energy deviations <2.4 kcal/mol when exact exchange terms are included .
  • Electron density maps : Identify regions of high Δρ (e.g., ±0.16 e Å⁻³) to refine hydrogen atom positions .

Q. What strategies mitigate challenges in crystallizing 2-(5-chlorobenzofuran-3-yl)acetic acid derivatives?

  • Methodological Answer :

  • Solvent selection : Non-polar solvents (benzene, chloroform) reduce solubility and promote slow nucleation .
  • Temperature control : Crystallization at 173 K minimizes thermal motion, improving diffraction quality .
  • Additives : Trace acetic acid enhances dimer stability via hydrogen bonding .

Data Interpretation & Conflict Resolution

Q. How should researchers address inconsistencies between spectroscopic and crystallographic data?

  • Methodological Answer :

  • Cross-validation : Compare NMR/IR functional group assignments with X-ray bond lengths (e.g., C=O at 1.21 Å in X-ray vs. 1700 cm⁻¹ in IR) .
  • Dynamic effects : NMR captures solution-phase conformers, while crystallography shows static solid-state structures. Use variable-temperature NMR to assess flexibility .
  • Refinement software : Programs like SHELXL2014 resolve hydrogen atom positions (R-factor <0.05) when spectroscopic data is ambiguous .

Experimental Design Considerations

Q. What controls are essential when evaluating the biological activity of 2-(5-chlorobenzofuran-3-yl)acetic acid analogs?

  • Methodological Answer :

  • Positive controls : Use established benzofuran-based antimicrobials (e.g., derivatives from ).
  • Solvent controls : Account for DMSO/ethanol effects on cell viability.
  • Structural analogs : Compare chlorinated vs. methyl/cyclohexyl variants to isolate electronic effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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2-(5-chlorobenzofuran-3-yl)acetic Acid
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